molecular formula C16H12ClF3O2 B3102429 2-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)-2-methyloxirane CAS No. 1417782-29-6

2-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)-2-methyloxirane

Cat. No.: B3102429
CAS No.: 1417782-29-6
M. Wt: 328.71 g/mol
InChI Key: NHGFPOQFINKDJB-UHFFFAOYSA-N
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Description

2-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)-2-methyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring containing an oxygen atom, which makes them highly reactive. This compound features a chlorophenoxy group and a trifluoromethyl group, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)-2-methyloxirane typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with a suitable halogenating agent to form 4-chlorophenoxy.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a reaction with a trifluoromethylating agent.

    Epoxidation: The final step involves the formation of the oxirane ring through an epoxidation reaction, typically using a peracid such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Epoxides can undergo oxidation reactions to form diols or other oxidized products.

    Reduction: Reduction of the epoxide ring can lead to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Diols: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

    Amines or Thiols: Formed from substitution reactions.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: May be studied for its biological activity or as a potential drug candidate.

    Medicine: Could be explored for therapeutic properties or as a precursor to pharmaceuticals.

    Industry: Used in the production of polymers, resins, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)-2-methyloxirane would depend on its specific application. Generally, epoxides can act by forming covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-2-methyloxirane
  • 2-(4-(Trifluoromethyl)phenyl)-2-methyloxirane
  • 2-(4-(4-Chlorophenoxy)phenyl)-2-methyloxirane

Uniqueness

The presence of both the chlorophenoxy and trifluoromethyl groups in 2-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)-2-methyloxirane makes it unique compared to other epoxides

Properties

IUPAC Name

2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3O2/c1-15(9-21-15)13-7-6-12(8-14(13)16(18,19)20)22-11-4-2-10(17)3-5-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGFPOQFINKDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201169467
Record name 2-[4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417782-29-6
Record name 2-[4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417782-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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